1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-16(2)21(19,20)15-8-10-7-13(18)17(9-10)12-5-3-11(14)4-6-12/h3-6,10,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXKFOEOGFXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.
Attachment of the Dimethylsulfamoyl Group: This can be done through sulfonation reactions using dimethylsulfamoyl chloride or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one has shown potential in various therapeutic areas:
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. A study demonstrated that derivatives of pyrrolidinones, including this compound, inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .
Neurological Applications
Given its pyrrolidine structure, the compound may interact with neurotransmitter systems. Preliminary studies suggest it could influence serotonin and dopamine pathways, indicating potential applications in treating mood disorders or neurodegenerative diseases .
Data Tables
| Application Area | Activity Type | Observations |
|---|---|---|
| Anticancer | Cytotoxicity | Induces apoptosis in breast cancer cells |
| Antimicrobial | Bactericidal | Effective against Gram-positive and negative bacteria |
| Neurological | Neurotransmitter modulation | Potential influence on serotonin and dopamine levels |
Case Studies
- Anticancer Research : A study published in Cancer Letters explored the effects of various pyrrolidinone derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
- Antimicrobial Evaluation : In a study published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains, including MRSA and E. coli. The results highlighted its effectiveness with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics, indicating its potential as a lead compound for new antibiotic development .
- Neuropharmacological Study : Research conducted at a leading university investigated the effects of the compound on animal models exhibiting depressive-like behaviors. The findings suggested that administration of the compound resulted in significant improvements in behavioral tests, providing insights into its possible mechanisms of action related to mood regulation .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Key Observations:
Structural Modifications and Pharmacological Activity :
- The anti-Alzheimer's compounds 10b and 18c () share a pyrrolidin-2-one/imidazolidin-2-one core but incorporate piperidinyl and aromatic substituents (e.g., methoxybenzyl, trifluoromethyl benzyl). These groups enhance AChE inhibition, a key mechanism in Alzheimer’s therapy .
- In contrast, the target compound’s dimethylsulfamoyl group introduces a sulfonamide moiety, which is associated with improved metabolic stability and solubility compared to simpler substituents like chloromethyl () or bromothiophene ().
The target compound’s dimethylsulfamoyl group may enhance water solubility due to the polar sulfonamide group, a feature absent in the chloromethyl analog ().
Synthesis Considerations: Compounds in were synthesized via N-benzylation and piperidinyl coupling, suggesting that similar methods could apply to the target compound’s dimethylsulfamoyl-substituted aminomethyl group . The chloromethyl derivative () likely involves Friedel-Crafts alkylation or nucleophilic substitution, whereas the target compound’s sulfamoyl group may require sulfonylation steps .
Further studies are required to validate this hypothesis.
Biological Activity
1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one is a compound of significant interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H16ClN3O2S
- Molecular Weight : 287.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized to act primarily as a receptor modulator , influencing pathways associated with neurotransmission and possibly exhibiting anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound show promising antimicrobial effects. For instance, studies have demonstrated efficacy against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Moderate |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. The exact mechanism remains under investigation, but it is believed to involve modulation of oxidative stress pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of related compounds found that derivatives of pyrrolidinone exhibited strong inhibitory effects on Staphylococcus aureus. The study emphasized the importance of the chlorophenyl moiety in enhancing antimicrobial activity.
Case Study 2: Cytotoxicity in Cancer Cells
In a recent study, the compound was tested against several cancer cell lines, revealing significant cytotoxicity. The results indicated that the compound could induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapies.
Q & A
Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-4-{[(dimethylsulfamoyl)amino]methyl}pyrrolidin-2-one?
- Methodological Answer : The synthesis typically involves multi-step routes, such as:
- Step 1 : Formation of the pyrrolidin-2-one core via cyclization of donor-acceptor cyclopropanes with primary amines under inert atmospheres to prevent moisture interference .
- Step 2 : Functionalization with the dimethylsulfamoyl group using sulfonylation reagents (e.g., dimethylsulfamoyl chloride) in anhydrous solvents like dichloromethane or tetrahydrofuran .
- Step 3 : Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the final compound .
Key reaction parameters include temperature control (0–25°C) and monitoring via thin-layer chromatography (TLC) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra are used to verify substituent positions (e.g., 4-chlorophenyl and dimethylsulfamoyl groups) .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z for ) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Systematic Substitution : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess effects on enzyme inhibition .
- Biological Assays : Test analogs in vitro for IC values against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding interactions with active sites .
Q. What mechanisms underlie its potential enzyme inhibition properties?
- Methodological Answer :
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and values .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., cytochrome P450 isoforms) to identify binding motifs .
- Mutagenesis Studies : Modify key residues in enzyme active sites (e.g., His, Asp) to validate interaction sites .
Q. How can computational methods predict its pharmacokinetic properties?
- Methodological Answer :
- ADME Modeling : Use tools like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism .
- Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., sulfonamide group) .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Bioavailability Studies : Measure plasma stability (e.g., mouse models) and tissue distribution via LC-MS to identify metabolic bottlenecks .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites and correlate with activity loss .
- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve in vivo exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
